

Application Notes and Protocols for Nodaga-LM3 PET/CT Imaging in Mice

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Compound of Interest

Compound Name: Nodaga-LM3

Cat. No.: B12386615

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These application notes provide a detailed, step-by-step guide for researchers, scientists, and drug development professionals on the use of **Nodaga-LM3** for Positron Emission Tomography/Computed Tomography (PET/CT) imaging in murine models. This guide covers the entire workflow from radiolabeling to data analysis, ensuring reproducible and accurate results for preclinical studies targeting the somatostatin receptor subtype 2 (SSTR2).

Introduction

Nodaga-LM3 is a potent antagonist for the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in various neuroendocrine tumors (NETs). PET imaging with **Nodaga-LM3** radiolabeled with positron-emitting radionuclides such as Gallium-68 (^{68}Ga) or Copper-64 (^{64}Cu) allows for non-invasive visualization and quantification of SSTR2 expression in vivo. This technology is a valuable tool in oncology research for tumor characterization, therapy response monitoring, and the development of novel SSTR2-targeted therapies.

Experimental Protocols

Radiolabeling of Nodaga-LM3

2.1.1. ^{68}Ga -Nodaga-LM3 Radiolabeling Protocol

This protocol is adapted for preclinical use and should be performed in a certified radiopharmacy laboratory.

- Materials:

- **Nodaga-LM3** peptide
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator
- Sodium acetate buffer (pH 4.0)
- Sterile water for injection
- Reaction vial (e.g., V-vial)
- Heating block
- Reversed-phase C18 Sep-Pak cartridge
- Ethanol
- Saline solution (0.9% NaCl)
- ITLC strips and a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 5.0) for quality control.
- Procedure:
 - Elute $^{68}\text{GaCl}_3$ from the $^{68}\text{Ge}/^{68}\text{Ga}$ generator using 0.1 M HCl.
 - Add approximately 5-10 μg of **Nodaga-LM3** to a reaction vial.
 - Add sodium acetate buffer to the reaction vial to adjust the pH to approximately 4.0.
 - Add the $^{68}\text{GaCl}_3$ eluate to the reaction vial.
 - Incubate the reaction mixture at 95°C for 10 minutes.[\[1\]](#)
 - Allow the vial to cool to room temperature.
 - Perform quality control using ITLC to determine the radiochemical purity. A purity of >95% is generally required.

- For purification, if necessary, activate a C18 Sep-Pak cartridge with ethanol and then wash with sterile water.
- Load the reaction mixture onto the cartridge.
- Wash the cartridge with sterile water to remove unbound ^{68}Ga .
- Elute the ^{68}Ga -**Nodaga-LM3** with a small volume of ethanol and dilute with saline for injection.

2.1.2. ^{64}Cu -**Nodaga-LM3** Radiolabeling Protocol

- Materials:
 - **Nodaga-LM3** peptide
 - $^{64}\text{CuCl}_2$
 - Ammonium acetate buffer (pH 5.5)
 - Reaction vial
 - Heating block
 - Quality control system (e.g., HPLC)
- Procedure:
 - Dissolve 5-10 μg of **Nodaga-LM3** in ammonium acetate buffer in a reaction vial.
 - Add $^{64}\text{CuCl}_2$ to the vial.
 - Incubate the reaction mixture at room temperature.^[1]
 - Monitor the reaction progress and determine the radiochemical purity using a suitable quality control method. A purity of >95% is desirable.
 - The final product is typically diluted with saline for injection.

Animal Preparation

Proper animal preparation is crucial for obtaining high-quality and reproducible PET/CT images.

- **Animal Model:** This protocol is suitable for mice, often immunodeficient strains (e.g., BALB/c nude) bearing SSTR2-expressing tumor xenografts (e.g., HEK-sst2).[1]
- **Housing and Acclimatization:** Animals should be housed in a controlled environment and allowed to acclimatize for at least one week before the imaging study.
- **Fasting:** Fasting for 4-6 hours prior to the injection of the radiotracer is recommended to reduce background signal, although some studies with other tracers have used longer fasting times of up to 24 hours.[2] Water should be provided ad libitum.
- **Anesthesia:** Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in oxygen.[3]
- **Catheter Placement (Optional but Recommended):** For accurate and repeatable intravenous injections, placement of a tail vein catheter is recommended.
- **Temperature Maintenance:** Maintain the animal's body temperature at 37°C throughout the procedure using a heating pad or lamp to prevent hypothermia-induced physiological changes.

Radiotracer Injection and Uptake

- **Injection Dose:** The recommended injection dose for mice is typically in the range of 3.7-7.4 MBq (100-200 µCi) of ⁶⁸Ga-**Nodaga-LM3** or ⁶⁴Cu-**Nodaga-LM3**. The injection volume should be kept low, around 100-150 µL.
- **Injection Route:** Administer the radiotracer via a lateral tail vein injection (bolus or slow infusion).
- **Uptake Period:** Following injection, the animal should be allowed an uptake period. For **Nodaga-LM3**, imaging is typically performed 1 hour post-injection to allow for optimal tumor-to-background contrast. Dynamic imaging can also be performed immediately after injection to assess the tracer kinetics.

PET/CT Image Acquisition

- **Scanner:** A dedicated small-animal PET/CT scanner should be used.
- **Animal Positioning:** Position the anesthetized mouse on the scanner bed, typically in a supine position. Ensure the region of interest (e.g., tumor) is within the field of view.
- **CT Scan:** Perform a low-dose CT scan for anatomical co-registration and attenuation correction. Typical parameters include a tube voltage of 50-70 kVp and a current of 200-500 μA .
- **PET Scan:** Acquire a static PET scan for 10-20 minutes. For dynamic scans, the acquisition can last for 60 minutes. The energy window is typically set to 350-650 keV.
- **Image Reconstruction:** Reconstruct the PET images using an appropriate algorithm (e.g., 2D or 3D Ordered Subset Expectation Maximization - OSEM) with corrections for attenuation, scatter, and decay.

Data Analysis

- **Image Fusion:** Fuse the PET and CT images for anatomical localization of radiotracer uptake.
- **Region of Interest (ROI) Analysis:** Draw regions of interest (ROIs) on the images corresponding to the tumor and various organs (e.g., liver, kidneys, muscle).
- **Quantification:** Calculate the radiotracer uptake in the ROIs, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This is calculated by comparing the radioactivity concentration in the ROI to the total injected dose, normalized to the tissue weight (often assumed to be 1 g/cm³).

Quantitative Data

The following table summarizes the biodistribution of ⁶⁴Cu-**Nodaga-LM3** in nude mice bearing HEK-sst2 tumor xenografts at 1 and 4 hours post-injection.

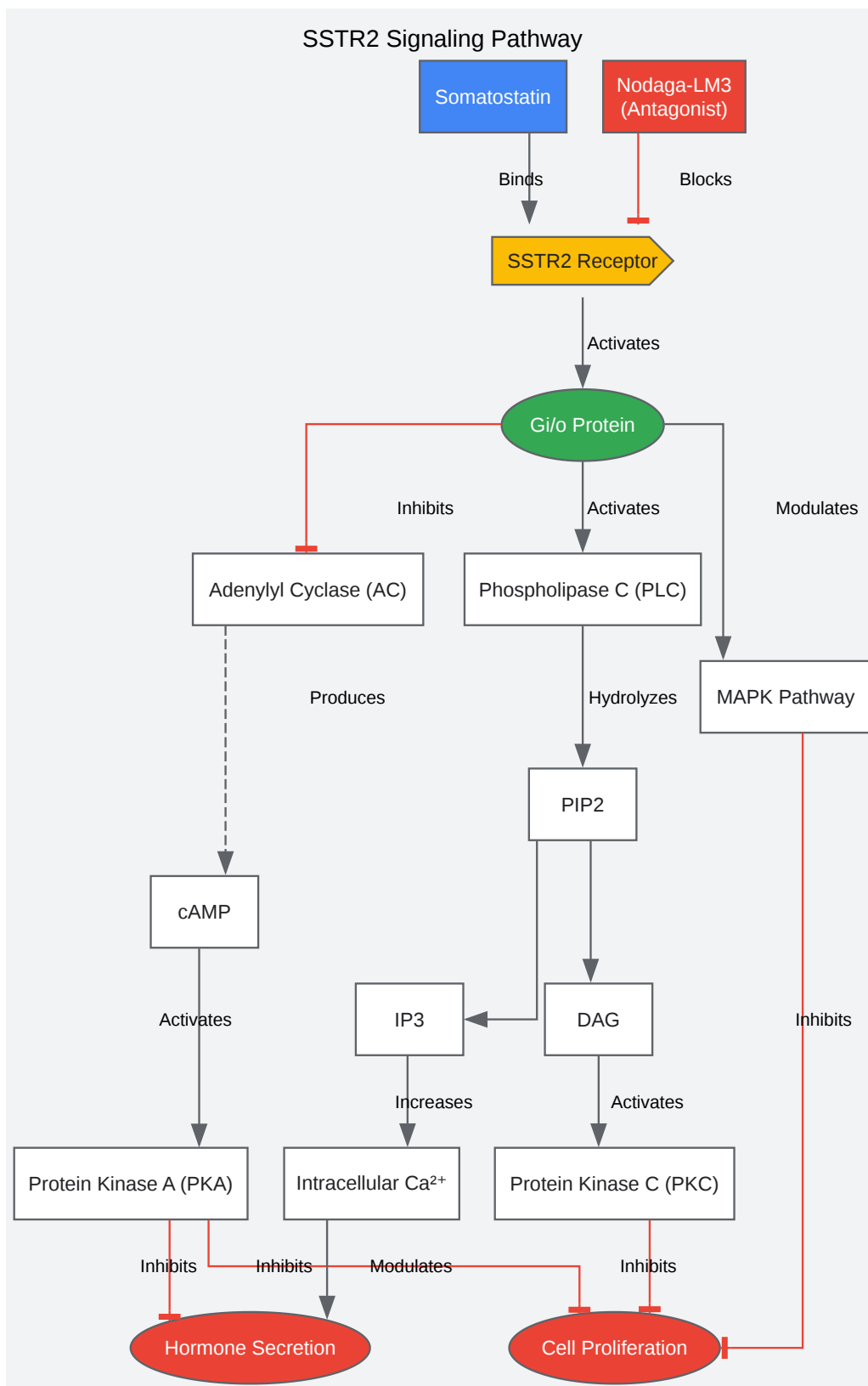
| Organ/Tissue | 1 hour post-injection (%ID/g \pm SD) | 4 hours post-injection (%ID/g \pm SD) |
|--------------|---|--|
| Blood | 2.1 \pm 0.3 | 0.5 \pm 0.1 |
| Heart | 1.0 \pm 0.2 | 0.3 \pm 0.1 |
| Lungs | 2.5 \pm 0.5 | 0.8 \pm 0.2 |
| Liver | 2.8 \pm 0.4 | 1.5 \pm 0.3 |
| Spleen | 1.2 \pm 0.2 | 0.5 \pm 0.1 |
| Pancreas | 10.5 \pm 1.8 | 3.5 \pm 0.8 |
| Stomach | 1.1 \pm 0.2 | 0.4 \pm 0.1 |
| Intestines | 1.5 \pm 0.3 | 0.8 \pm 0.2 |
| Kidneys | 15.2 \pm 2.5 | 5.1 \pm 1.2 |
| Muscle | 0.5 \pm 0.1 | 0.2 \pm 0.1 |
| Bone | 1.8 \pm 0.4 | 0.9 \pm 0.2 |
| Tumor | 39.8 \pm 5.2 | 26.9 \pm 3.3 |

Data adapted from Fani et al., J Nucl Med, 2011.

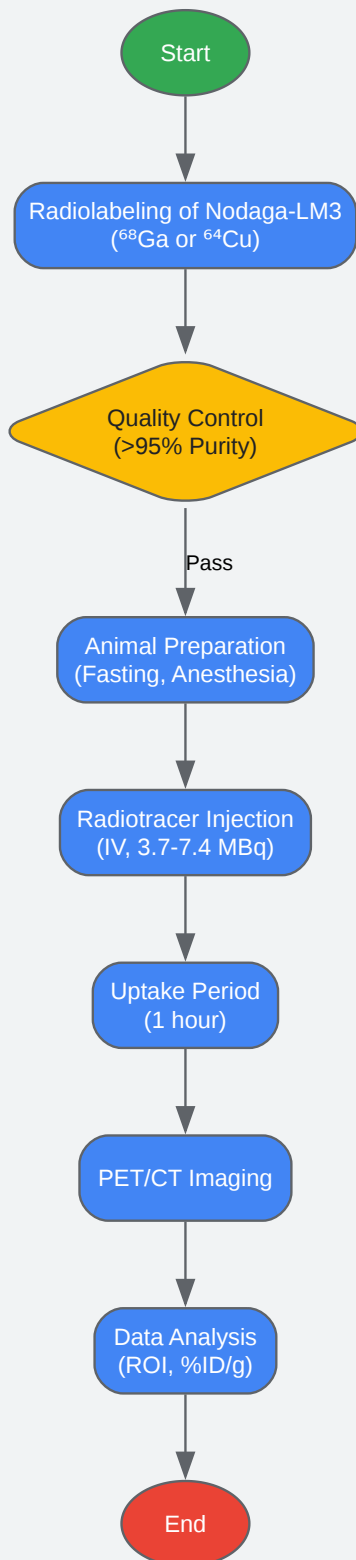
Visualizations

SSTR2 Signaling Pathway

Nodaga-LM3 acts as an antagonist to the SSTR2 receptor. Upon binding of its natural ligand, somatostatin, SSTR2 initiates a signaling cascade that inhibits cell proliferation and hormone secretion.



Nodaga-LM3 PET/CT Imaging Workflow in Mice

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References

- 1. PET of somatostatin receptor-positive tumors using ^{64}Cu - and ^{68}Ga -somatostatin antagonists: the chelate makes the difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput PET/CT Imaging Using a Multiple-Mouse Imaging System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rutgers.edu [research.rutgers.edu]
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